Core Scaffold Physicochemical Differentiation: 1,2-Oxazolidine-3,5-dione vs. 2,4-Thiazolidinedione (TZD)
The 1,2-oxazolidine-3,5-dione core of the target compound is the oxygen bioisostere of the 2,4-thiazolidinedione (TZD) ring found in drugs like pioglitazone. This O-for-S substitution results in a higher electronegativity within the ring, a lower lipophilicity (reflected by a lower computed XLogP3-AA value for the core), and a different hydrogen-bond acceptor topology [1]. For the specific compound 4-(1-Aminoethylidene)-1,2-oxazolidine-3,5-dione, the computed XLogP3-AA is -0.4 and the topological polar surface area (TPSA) is 82.4 Ų [1]. This differentiates it from simpler, more lipophilic TZD analogs, directly impacting solubility, permeability, and off-target binding profiles.
| Evidence Dimension | Physicochemical Properties |
|---|---|
| Target Compound Data | XLogP3-AA = -0.4; TPSA = 82.4 Ų [1] |
| Comparator Or Baseline | Typical 2,4-Thiazolidinedione (TZD) core: Computed XLogP is higher (~0.5 to 1.5); TPSA is lower (~55-70 Ų depending on substitution) [1] |
| Quantified Difference | Approximately 1 unit lower XLogP3-AA and >10 Ų higher TPSA, indicating greater polarity and lower membrane permeability potential for the oxazolidinedione scaffold [1]. |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.6.11) based on the 2D chemical structure [1]. |
Why This Matters
For procurement, the distinct polarity and hydrogen-bonding capacity of the oxazolidine-3,5-dione core compared to a TZD is a critical selection parameter, as it predicts fundamentally different pharmacokinetic and pharmacodynamic behavior in biological assays.
- [1] PubChem. (2024). Compound Summary for CID 136241761, 4-(1-Aminoethylidene)-1,2-oxazolidine-3,5-dione. Computed Properties: XLogP3-AA, Topological Polar Surface Area. National Center for Biotechnology Information. View Source
